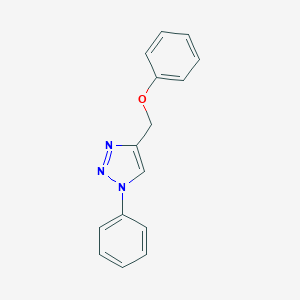
4-(Phenoxymethyl)-1-phenyl-1H-1,2,3-triazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Phenoxymethyl)-1-phenyl-1H-1,2,3-triazole (PPPT) is a chemical compound that belongs to the class of triazoles. It has been widely used in scientific research due to its unique chemical structure and properties.
Mechanism Of Action
The exact mechanism of action of 4-(Phenoxymethyl)-1-phenyl-1H-1,2,3-triazole is not fully understood. However, it is believed that 4-(Phenoxymethyl)-1-phenyl-1H-1,2,3-triazole acts as a nucleophile and forms covalent bonds with metal ions or other reactive species. This property of 4-(Phenoxymethyl)-1-phenyl-1H-1,2,3-triazole makes it useful in the detection of metal ions and biomolecules.
Biochemical And Physiological Effects
4-(Phenoxymethyl)-1-phenyl-1H-1,2,3-triazole has been shown to have no significant biochemical or physiological effects. It is considered to be a non-toxic compound and does not exhibit any cytotoxicity or genotoxicity.
Advantages And Limitations For Lab Experiments
4-(Phenoxymethyl)-1-phenyl-1H-1,2,3-triazole has several advantages for lab experiments. It is a stable and non-toxic compound, making it safe to handle. It is also readily available and relatively inexpensive. However, one limitation of 4-(Phenoxymethyl)-1-phenyl-1H-1,2,3-triazole is its low solubility in water, which can make it difficult to use in aqueous solutions.
Future Directions
There are several potential future directions for the use of 4-(Phenoxymethyl)-1-phenyl-1H-1,2,3-triazole in scientific research. One potential application is in the development of new fluorescent probes for the detection of metal ions and biomolecules. 4-(Phenoxymethyl)-1-phenyl-1H-1,2,3-triazole can also be used as a building block for the synthesis of new organic compounds with unique properties. Additionally, 4-(Phenoxymethyl)-1-phenyl-1H-1,2,3-triazole can be used as a ligand in the synthesis of metal complexes with potential applications in catalysis and materials science.
Conclusion:
In conclusion, 4-(Phenoxymethyl)-1-phenyl-1H-1,2,3-triazole is a unique and versatile chemical compound that has been widely used in scientific research. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. 4-(Phenoxymethyl)-1-phenyl-1H-1,2,3-triazole has shown great potential for future applications in various fields of science and technology.
Synthesis Methods
4-(Phenoxymethyl)-1-phenyl-1H-1,2,3-triazole can be synthesized through the reaction of 4-(chloromethyl)-1-phenyl-1H-1,2,3-triazole with phenol in the presence of a base. The reaction yields 4-(Phenoxymethyl)-1-phenyl-1H-1,2,3-triazole as a white crystalline solid with a melting point of 120-122°C.
Scientific Research Applications
4-(Phenoxymethyl)-1-phenyl-1H-1,2,3-triazole has been extensively used in scientific research for its diverse applications. It has been used as a ligand in the synthesis of metal complexes, and as a building block for the synthesis of various organic compounds. 4-(Phenoxymethyl)-1-phenyl-1H-1,2,3-triazole has also been used in the development of fluorescent probes for the detection of metal ions and biomolecules.
properties
CAS RN |
58432-25-0 |
|---|---|
Product Name |
4-(Phenoxymethyl)-1-phenyl-1H-1,2,3-triazole |
Molecular Formula |
C15H13N3O |
Molecular Weight |
251.28 g/mol |
IUPAC Name |
4-(phenoxymethyl)-1-phenyltriazole |
InChI |
InChI=1S/C15H13N3O/c1-3-7-14(8-4-1)18-11-13(16-17-18)12-19-15-9-5-2-6-10-15/h1-11H,12H2 |
InChI Key |
YAMKQOLLUFRTQD-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)N2C=C(N=N2)COC3=CC=CC=C3 |
Canonical SMILES |
C1=CC=C(C=C1)N2C=C(N=N2)COC3=CC=CC=C3 |
Other CAS RN |
58432-25-0 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



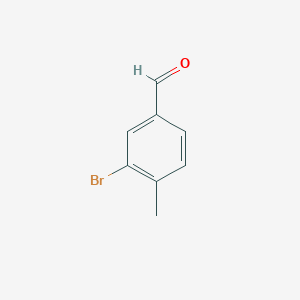

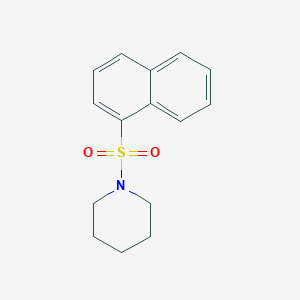
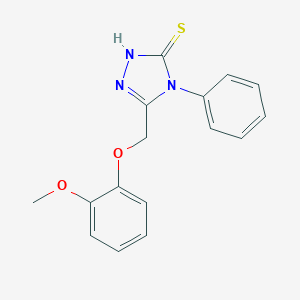
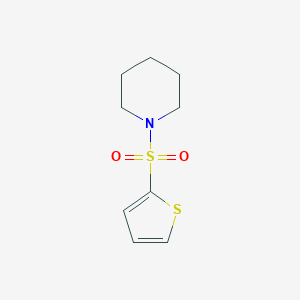
![4',4'''-Bi[benzenesulfonanilide]](/img/structure/B184103.png)
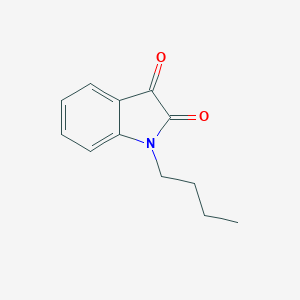
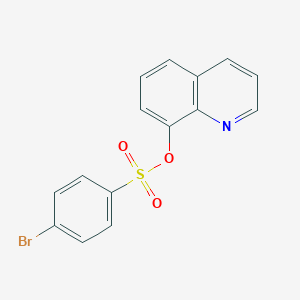
![1-[[(2S)-2-(2,4-difluorophenyl)oxiran-2-yl]methyl]-1,2,4-triazole](/img/structure/B184106.png)
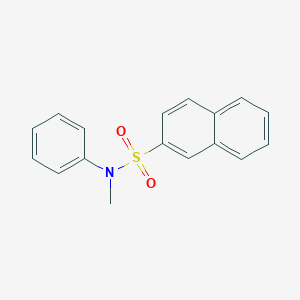


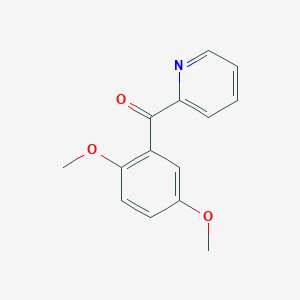
![Hexahydrospiro[1,3-benzodioxole-2,1'-cyclohexane]-4,5,6,7-tetrol](/img/structure/B184118.png)